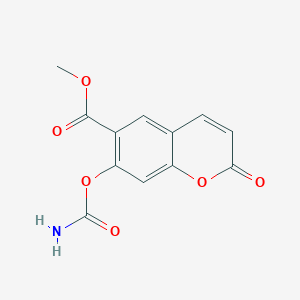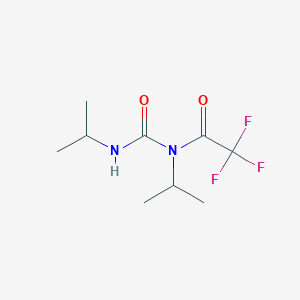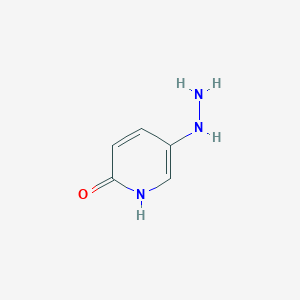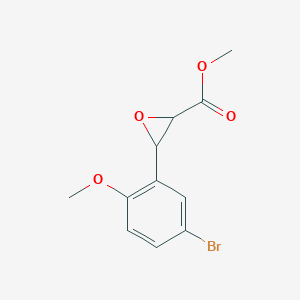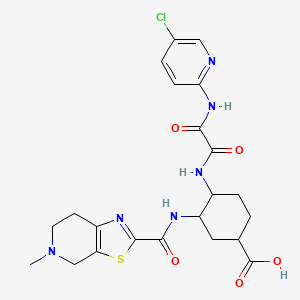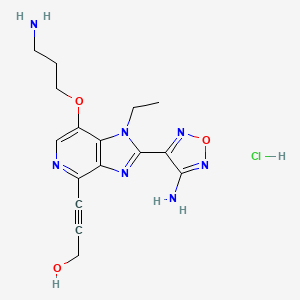
Akt kinase inhibitor hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Akt kinase inhibitor hydrochloride is a potent and selective inhibitor of the Akt kinases, which are critical components of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, survival, and metabolism. Dysregulation of Akt activity is often associated with various cancers, making Akt kinase inhibitors valuable in cancer research and therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Akt kinase inhibitor hydrochloride typically involves the preparation of a core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. One common synthetic route involves the use of N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures. The process may also involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Akt kinase inhibitor hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and pressure are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Applications De Recherche Scientifique
Akt kinase inhibitor hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the PI3K/Akt/mTOR signaling pathway.
Biology: Employed in cell biology research to investigate cell growth, survival, and apoptosis.
Medicine: Utilized in preclinical and clinical studies to evaluate its potential as an anticancer agent.
Industry: Applied in the development of targeted therapies for cancer treatment
Mécanisme D'action
Akt kinase inhibitor hydrochloride exerts its effects by binding to the active site of Akt kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the suppression of cell growth and survival signals. The compound specifically targets the ATP-binding pocket of Akt, making it highly selective for Akt kinases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Capivasertib (AZD5363): An ATP-competitive inhibitor of Akt.
Afuresertib (GSK2110183): Another ATP-competitive inhibitor with a different chemical structure.
Ipatasertib (GDC-0068): A selective inhibitor of Akt1, Akt2, and Akt3
Uniqueness
Akt kinase inhibitor hydrochloride is unique due to its high selectivity and potency against Akt kinases. It has shown improved kinase selectivity and reduced effects on glucose homeostasis compared to other ATP-competitive inhibitors. This makes it a valuable tool in cancer research and therapy .
Propriétés
Formule moléculaire |
C16H20ClN7O3 |
|---|---|
Poids moléculaire |
393.8 g/mol |
Nom IUPAC |
3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;hydrochloride |
InChI |
InChI=1S/C16H19N7O3.ClH/c1-2-23-14-11(25-8-4-6-17)9-19-10(5-3-7-24)12(14)20-16(23)13-15(18)22-26-21-13;/h9,24H,2,4,6-8,17H2,1H3,(H2,18,22);1H |
Clé InChI |
ZGDNGHCKIJUSPV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C(=NC=C2OCCCN)C#CCO)N=C1C3=NON=C3N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


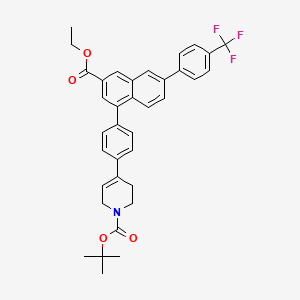
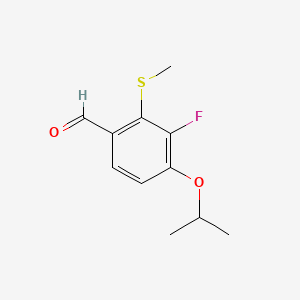
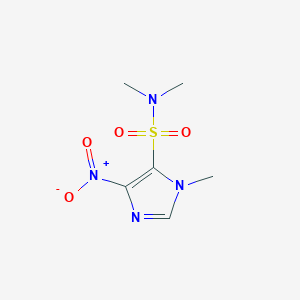
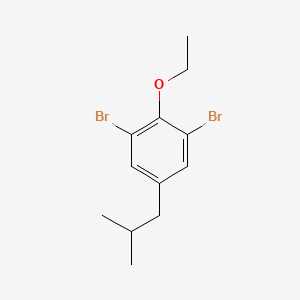
![[4-(2-Bromo-2-ethylbutanoyl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B14014855.png)
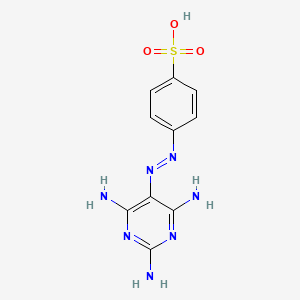
![2-Phenylimidazo[1,2-a]pyridin-3-ol](/img/structure/B14014857.png)
